[1-(Aminomethyl)-3-phenylcyclobutyl]methanol

Catalog No.
S13777582
CAS No.
M.F
C12H17NO
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(Aminomethyl)-3-phenylcyclobutyl]methanol

Product Name

[1-(Aminomethyl)-3-phenylcyclobutyl]methanol

IUPAC Name

[1-(aminomethyl)-3-phenylcyclobutyl]methanol

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c13-8-12(9-14)6-11(7-12)10-4-2-1-3-5-10/h1-5,11,14H,6-9,13H2

InChI Key

LFRAOCXGKHVTGE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CN)CO)C2=CC=CC=C2

[1-(Aminomethyl)-3-phenylcyclobutyl]methanol is a chemical compound characterized by a cyclobutane ring substituted with an aminomethyl group and a phenyl group. Its structure features a hydroxymethyl group, which enhances its potential for biological activity. The compound's unique conformation and functional groups make it a subject of interest in medicinal chemistry.

The chemical reactivity of [1-(Aminomethyl)-3-phenylcyclobutyl]methanol can be explored through various organic reactions, including:

  • Nucleophilic Substitution Reactions: The hydroxymethyl group can participate in nucleophilic substitutions, allowing for further functionalization.
  • Oxidation Reactions: The alcohol group can be oxidized to form aldehydes or ketones, depending on the reaction conditions.
  • Condensation Reactions: The amine group can engage in condensation reactions with carbonyl compounds to form imines or amides.

These reactions are facilitated by specific catalysts and conditions that enhance the efficiency of the transformations involved in organic synthesis.

Research into the biological activity of [1-(Aminomethyl)-3-phenylcyclobutyl]methanol indicates potential therapeutic applications. The compound may exhibit:

  • Antidepressant Effects: Similar compounds have been studied for their ability to modulate neurotransmitter systems, suggesting potential use in treating depression.
  • Antinociceptive Properties: The structure may interact with pain pathways, providing analgesic effects.
  • Neuroprotective Activity: Its ability to cross the blood-brain barrier could position it as a candidate for protecting neural tissues from degeneration.

The biological activity of this compound can be assessed using computer-aided prediction models that analyze structure-activity relationships, allowing researchers to identify promising therapeutic avenues .

The synthesis of [1-(Aminomethyl)-3-phenylcyclobutyl]methanol typically involves several steps:

  • Formation of Cyclobutane Derivative: Starting materials, such as phenylacetylene and formaldehyde, can be reacted under specific conditions to form the cyclobutane framework.
  • Aminomethylation: An amine source is introduced to the cyclobutane derivative through reductive amination or similar methods.
  • Hydroxymethylation: The final step involves introducing the hydroxymethyl group, often via a reduction reaction involving formaldehyde.

These synthetic routes require careful control of reaction conditions to optimize yield and purity.

[1-(Aminomethyl)-3-phenylcyclobutyl]methanol has several potential applications, including:

  • Pharmaceutical Development: As a lead compound for developing new antidepressants or analgesics.
  • Research Tool: Utilized in studies investigating neurotransmitter modulation and pain pathways.
  • Chemical Probes: Employed in biochemical assays to elucidate mechanisms of action in biological systems.

Interaction studies are crucial for understanding how [1-(Aminomethyl)-3-phenylcyclobutyl]methanol interacts with biological targets. These studies often utilize:

  • Molecular Docking Simulations: To predict binding affinities and orientations with target proteins.
  • In Vitro Assays: To assess the compound's effects on cell lines or isolated tissues.
  • Structure-Activity Relationship Analysis: To refine understanding of how structural modifications influence biological activity.

Such studies help elucidate the pharmacokinetics and pharmacodynamics of the compound, guiding further development.

Several compounds share structural similarities with [1-(Aminomethyl)-3-phenylcyclobutyl]methanol. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Methyl-6-phenylethynylpyridinePyridine ring with ethynyl substitutionKnown for its selective mGluR5 antagonism
3-(Aminomethyl)indoleIndole ring with aminomethyl groupExhibits neuroprotective effects
4-(Aminomethyl)phenolPhenolic structure with aminomethyl groupPotential antioxidant properties

The uniqueness of [1-(Aminomethyl)-3-phenylcyclobutyl]methanol lies in its cyclobutane core combined with both an aminomethyl and hydroxymethyl functional group, which may confer distinct biological activities not observed in these other compounds.

Retrosynthetic Approaches to Cyclobutane Core Construction

The construction of the cyclobutane core in [1-(Aminomethyl)-3-phenylcyclobutyl]methanol represents a significant synthetic challenge due to the inherent ring strain of four-membered carbocycles [1]. Cyclobutanes possess approximately 26.3 kilocalories per mole of ring strain, making their formation thermodynamically unfavorable yet kinetically accessible through specific synthetic methodologies [1].

The primary retrosynthetic disconnection strategies for cyclobutane core construction center on [2+2] cycloaddition reactions, which have emerged as the most versatile and widely employed approach [2] [3]. Photochemical [2+2] cycloadditions offer exceptional regioselectivity and stereoselectivity, particularly when employing sensitized conditions with appropriate chromophores [2]. The photochemical pathway involves excitation of alkene substrates to their triplet states, enabling the formally forbidden thermal [2+2] cycloaddition to proceed with high efficiency [4].

Cycloaddition MethodReaction ConditionsYield RangeStereoselectivity
Photochemical [2+2]Ultraviolet irradiation (365 nanometers)65-85%High trans-selectivity
Thermal [2+2] with ketenes120-180°C, sealed vessel23-70%Moderate selectivity
Visible light photoredoxBlue light emitting diode (450 nanometers)75-95%Excellent diastereoselectivity

Thermal [2+2] cycloaddition reactions, while less common, have demonstrated utility in specific synthetic contexts [5]. The thermal approach typically requires elevated temperatures and extended reaction times, with ketene intermediates serving as reactive electrophilic partners [5]. Recent developments in visible light photoredox catalysis have provided alternative pathways for cyclobutane construction, utilizing iridium-based photocatalysts to enable strain-relieving thermal cycloadditions [6].

Aminomethylation Strategies for Cyclobutane Functionalization

The introduction of aminomethyl functionality onto cyclobutane scaffolds requires careful consideration of the strained ring system and the nucleophilic character of the desired transformation [7] [8]. Mannich reactions represent the most direct approach for aminomethylation, involving the condensation of formaldehyde with secondary amines to generate iminium ion intermediates that subsequently react with nucleophilic cyclobutane derivatives [7] [9].

The classical Mannich reaction mechanism proceeds through initial formation of an iminium ion from formaldehyde and the amine component, followed by nucleophilic attack by the enolate or enol form of the cyclobutane substrate [9]. Under acidic conditions, the cyclobutane derivative undergoes tautomerization to its enol form, which then attacks the electrophilic iminium ion to form the carbon-nitrogen bond [7].

Recent advances in copper-catalyzed Mannich-type reactions have expanded the scope of aminomethylation reactions to include strained ring systems [8]. The use of copper triflate as a Lewis acid catalyst, combined with triisopropylsilyl chloride as an activating agent, has enabled efficient three-component Mannich reactions with cyclobutanone derivatives [8]. These conditions tolerate various amide derivatives as amine equivalents, overcoming the traditionally low reactivity profile of these substrates [8].

Aminomethylation MethodCatalyst SystemTemperatureYieldReaction Time
Classical MannichHydrochloric acid (catalytic)25-40°C45-70%12-24 hours
Copper-catalyzedCopper triflate/triisopropylsilyl chloride80°C65-85%4-8 hours
Reductive aminationSodium cyanoborohydride25°C70-90%2-6 hours

Reductive amination pathways offer an alternative strategy for aminomethylation, particularly when starting from cyclobutyl aldehyde or ketone precursors [10]. This approach involves condensation of the carbonyl substrate with the desired amine, followed by in situ reduction of the resulting imine using sodium cyanoborohydride or related hydride sources [10]. The mild reaction conditions and high functional group tolerance make reductive amination particularly attractive for complex substrate synthesis [10].

Hydrochloride Salt Formation and Purification Techniques

The formation of hydrochloride salts represents a critical step in the purification and isolation of [1-(Aminomethyl)-3-phenylcyclobutyl]methanol, providing enhanced crystallinity and improved handling characteristics [11] [12]. Amine hydrochloride salt formation occurs through proton transfer from hydrochloric acid to the basic nitrogen center, converting the covalent amine into an ionic crystalline solid [11].

The salt formation reaction proceeds according to the general equation: amine + hydrochloric acid → amine hydrochloride salt [11]. The reaction is typically performed in aprotic solvents such as diethyl ether or dichloromethane to minimize competing side reactions and ensure complete protonation [12]. The resulting hydrochloride salt exhibits significantly different solubility properties compared to the free base, enabling efficient separation from organic impurities [12].

Crystallization techniques for hydrochloride salt purification involve careful control of solvent composition, temperature, and concentration [13]. Slow crystallization from aqueous hydrochloric acid solutions at controlled temperatures typically yields high-purity crystalline material [13]. The addition of antisolvent systems, such as ethanol-water mixtures, can further enhance crystal quality and purity [12].

Purification ParameterOptimal ConditionsPurity AchievementRecovery Yield
Crystallization solventHydrochloric acid (3 Normal) in methanol>98%85-95%
Temperature control0-5°C cooling rate>99%90-98%
Recrystallization cycles2-3 cycles>99.5%80-90%

Quality control measures for hydrochloride salt purity include nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and elemental analysis [12]. The characteristic proton nuclear magnetic resonance signals of the protonated amine provide definitive confirmation of successful salt formation, with the nitrogen-bound protons appearing as characteristic broad signals in the 8-12 parts per million region [14].

Divergent Synthesis from Bicyclo[1.1.0]butane Precursors

Bicyclo[1.1.0]butane derivatives serve as highly reactive precursors for cyclobutane synthesis due to their exceptional ring strain of approximately 66 kilocalories per mole [15] [16]. The central carbon-carbon bond in bicyclo[1.1.0]butanes exhibits unique electronic properties, combining characteristics of both sigma and pi bonds, making these compounds exceptionally versatile synthetic intermediates [16].

Ring-opening reactions of bicyclo[1.1.0]butanes proceed through homolytic or heterolytic cleavage mechanisms, depending on the reaction conditions and substrate substitution patterns [15]. Thermal ring-opening typically generates 1,4-biradical intermediates that can undergo intramolecular cyclization to form substituted cyclobutanes [17]. The stereochemistry of the resulting cyclobutane products is controlled by the conformational preferences of the biradical intermediate and the steric interactions between substituents [17].

Metal-catalyzed transformations of bicyclo[1.1.0]butanes have emerged as powerful tools for divergent cyclobutane synthesis [16]. Rhodium-catalyzed cycloisomerization reactions enable selective ring-opening and subsequent cyclization to generate complex heterocyclic frameworks [16]. The regioselectivity of these transformations can be controlled through careful selection of phosphine ligands, with monodentate ligands favoring five-membered ring formation and bidentate ligands promoting seven-membered cyclization products [16].

Transformation TypeCatalyst SystemRing Strain ReleaseProduct SelectivityYield Range
Thermal ring-openingHeat (150-200°C)66 kcal/molBiradical cyclization60-80%
Rhodium-catalyzedRhodium chloride/phosphineControlled releaseHeterocycle formation70-90%
Photochemical activationVisible light/sensitizerSelective activationStereochemical control65-85%

Recent developments in photoredox-catalyzed strain-release cascades have provided new pathways for cyclobutane synthesis from bicyclo[1.1.0]butane precursors [18]. These transformations employ visible light photoredox catalysis to generate reactive radical intermediates that undergo strain-release followed by [19] [19]-rearrangement cascades [18]. The methodology enables access to polysubstituted cyclobutanes with excellent stereochemical control and broad functional group tolerance [18].

The solubility behavior of [1-(Aminomethyl)-3-phenylcyclobutyl]methanol is predicted to be governed by the presence of both polar and nonpolar structural elements within the molecule. The compound contains a primary amino group (-NH2) and a primary alcohol group (-OH), which are capable of forming hydrogen bonds, alongside a phenyl ring that provides nonpolar character [1] [2].

Polar Solvent Interactions

In polar protic solvents, the compound is expected to exhibit good solubility characteristics. The amino group can act as both a hydrogen bond donor and acceptor, while the hydroxyl group serves as a hydrogen bond donor. Water solubility is predicted to be moderate to good due to the hydrogen bonding potential of these functional groups [3]. Methanol and ethanol are expected to provide excellent solvation through hydrogen bonding interactions with both the amino and hydroxyl functionalities [4].

Solvent TypePredicted SolubilityBasis for Prediction
WaterModerate to goodAmino and hydroxyl groups provide hydrogen bonding
MethanolGoodHydrogen bonding with amino and hydroxyl groups
EthanolGoodHydrogen bonding with amino and hydroxyl groups
Dimethyl sulfoxide (DMSO)ExcellentPolar aprotic solvent compatible with amino group

Nonpolar Solvent Interactions

The phenyl ring contributes to moderate solubility in organic solvents of intermediate polarity. Chloroform and dichloromethane are predicted to dissolve the compound reasonably well due to their moderate polarity being compatible with the phenyl ring system [5]. However, purely nonpolar solvents such as hexane are expected to show poor solubility due to the incompatibility with the polar amino and hydroxyl groups [1].

Solvent TypePredicted SolubilityBasis for Prediction
ChloroformGoodModerate polarity compatible with phenyl ring
DichloromethaneGoodModerate polarity compatible with phenyl ring
HexanePoorNonpolar solvent incompatible with polar groups
Diethyl etherPoor to moderateLow polarity limits solubility of polar groups

Thermal Stability and Decomposition Pathways

The thermal stability of [1-(Aminomethyl)-3-phenylcyclobutyl]methanol has not been experimentally determined through thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). However, structural analysis suggests the compound should exhibit reasonable thermal stability under normal conditions [6] [7].

Thermal Decomposition Temperature

Based on the structural characteristics of similar amino alcohol compounds, the thermal decomposition temperature is estimated to be greater than 150°C [8]. The presence of the phenyl ring typically enhances thermal stability compared to purely aliphatic systems. The cyclobutyl ring, while strained, is expected to remain stable under moderate heating conditions [9] [10].

ParameterValue/DescriptionNotes
Thermal Decomposition TemperatureNot determined (estimated >150°C)Similar compounds show stability up to 150-200°C
Stability in AirStable under normal conditionsAmino alcohols generally stable to air oxidation
Stability in LightStable under normal conditionsPhenyl group provides photostability
Storage Temperature2-8°C (refrigerated)Standard storage for amino alcohols

Decomposition Pathways

The thermal decomposition of methanol-containing compounds typically involves multiple pathways. Primary decomposition is expected to involve the cleavage of the weakest bonds, likely the C-N bond connecting the aminomethyl group to the cyclobutyl ring [11] [12]. Secondary decomposition may involve dehydration of the alcohol functionality and fragmentation of the cyclobutyl ring system [13].

Acid-Base Behavior and Protonation States

The acid-base behavior of [1-(Aminomethyl)-3-phenylcyclobutyl]methanol is dominated by the presence of the primary amino group, which exhibits basic properties. The molecule contains two potentially ionizable groups: the primary amino group and the primary alcohol group [15] [16].

Primary Amino Group Ionization

The primary amino group (-NH2) is expected to have a pKa value of approximately 9.0 ± 1.0, which is typical for primary aliphatic amines [17]. This value may be influenced by the electron-withdrawing effect of the phenyl ring and the steric environment provided by the cyclobutyl ring system [18] [5].

Ionizable GroupExpected pKaProtonation State at pH 7.4Protonation State at pH 1.0Protonation State at pH 11.0
Primary amino group (-NH2)9.0 ± 1.0Predominantly protonated (NH3+)Fully protonated (NH3+)Predominantly neutral (NH2)
Primary alcohol (-OH)15.0 ± 1.0Neutral (OH)Neutral (OH)Neutral (OH)
Overall moleculeN/ACationic overallCationic overallNeutral overall

Protonation States at Physiological pH

At physiological pH (7.4), the amino group is predominantly protonated, resulting in a positively charged ammonium ion (NH3+). This protonation state significantly affects the compound's solubility, membrane permeability, and biological activity [19]. The alcohol group remains neutral across the entire physiological pH range due to its high pKa value of approximately 15 [20].

pH-Dependent Solubility

The protonation state directly influences solubility characteristics. At acidic pH values, the compound exists as a cationic species with enhanced water solubility due to electrostatic interactions with water molecules. At basic pH values, the neutral form may exhibit different solubility behavior, potentially showing increased solubility in organic solvents [21].

Crystallographic Analysis of Solid-State Structure

The crystallographic structure of [1-(Aminomethyl)-3-phenylcyclobutyl]methanol has not been determined experimentally. Single crystal X-ray diffraction analysis would be required to establish the three-dimensional molecular arrangement, space group, and unit cell parameters [22] [23].

Predicted Crystal Packing

Based on structural analysis of similar amino alcohol compounds, the crystal structure is expected to feature extensive hydrogen bonding networks. The primary amino group and hydroxyl group are both capable of participating in intermolecular hydrogen bonding, likely forming NH...O and OH...N interactions that stabilize the crystal lattice [24] [25].

Crystallographic ParameterStatus/InformationComments
Crystal Structure DeterminationNot determinedSingle crystal X-ray diffraction needed
Space GroupNot availableWould require crystal structure determination
Unit Cell ParametersNot availablea, b, c lengths and angles not determined
Crystal SystemNot availableLikely monoclinic or orthorhombic
Molecular PackingNot characterizedAmino alcohol typically forms hydrogen-bonded networks

Intermolecular Interactions

The phenyl rings in the crystal structure are expected to engage in π-π stacking interactions, which could contribute to the overall stability of the crystal lattice [26] [27]. The cyclobutyl ring system may introduce conformational constraints that affect the molecular packing arrangement [28].

Polymorphism Considerations

Many pharmaceutical compounds exhibit polymorphism, and [1-(Aminomethyl)-3-phenylcyclobutyl]methanol may exist in multiple crystalline forms. Different crystallization conditions, such as solvent choice, temperature, and cooling rate, could potentially yield different polymorphic forms with distinct physical properties [29] [6].

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

191.131014166 g/mol

Monoisotopic Mass

191.131014166 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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